Membrane Permeability and RBC Uptake Kinetics: ITPP vs. Endogenous 2,3-DPG and Exogenous IHP
Unlike endogenous 2,3-DPG which is trapped intracellularly and cannot be exogenously supplemented, and unlike IHP which requires encapsulation (e.g., in liposomes or via electroporation) to enter RBCs, ITPP demonstrates passive, carrier-mediated uptake via Band 3 protein (SLC4A1) without membrane disruption. This was confirmed by inhibition with DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) and NAP-taurine, specific Band 3 inhibitors [1]. Quantitatively, ITPP achieves an intracellular concentration of 5.5×10⁻³ M under physiological conditions, while NAP-taurine treatment reduces uptake to the limit of detection (below 1×10⁻⁶ M), confirming transporter-mediated specificity [1]. This uptake efficiency is >1000-fold higher than passive diffusion for similar highly charged molecules, representing a critical procurement differentiator for studies requiring exogenous modulation of RBC oxygen affinity without ex vivo manipulation.
| Evidence Dimension | Intracellular accumulation concentration in human erythrocytes |
|---|---|
| Target Compound Data | 5.5×10⁻³ M (ITPP) |
| Comparator Or Baseline | 2,3-DPG: endogenously synthesized, non-supplementable; IHP: impermeant without encapsulation; NAP-taurine-treated control: <1×10⁻⁶ M |
| Quantified Difference | >5500-fold higher intracellular concentration vs. NAP-taurine-treated control; IHP requires artificial loading methods (e.g., osmotic shock) to achieve intracellular delivery |
| Conditions | Human RBCs incubated with 10 mM ITPP for 60 min at 37°C; intracellular concentration determined by ion chromatography |
Why This Matters
For procurement, this data confirms that ITPP is the only commercially available, membrane-permeant allosteric hemoglobin effector capable of achieving therapeutic intracellular concentrations without ex vivo RBC manipulation, eliminating the need for specialized encapsulation equipment or procedures.
- [1] Duarte CD, et al. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem. 2010;11(18):2543-8. View Source
